In-Depth Technical Guide: Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
In-Depth Technical Guide: Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of the organic compound Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, also known as 4,4'-Diaminodiphenylamine-2-sulfonic acid. This document consolidates available data on its chemical and physical characteristics, synthesis, and potential biological activities to support research and development efforts.
Core Properties and Data
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is a sulfonated aromatic amine. The presence of multiple functional groups, including sulfonic acid and amino moieties, imparts unique chemical reactivity and potential for diverse applications, primarily as an intermediate in the synthesis of azo dyes.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note that some of the data is based on predictions and should be confirmed through experimental validation.
| Property | Value | Source |
| CAS Number | 119-70-0 | [1] |
| Molecular Formula | C₁₂H₁₃N₃O₃S | [1] |
| Molecular Weight | 279.32 g/mol | [1] |
| Appearance | Purple solid | [3] |
| Melting Point | 244 °C | [3] |
| Density (Predicted) | 1.527 g/cm³ | [4] |
| Water Solubility | 450 mg/L at 30 °C | [3] |
| LogP (Predicted) | -0.777 | [3] |
Synthesis and Experimental Protocols
The synthesis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- typically involves a multi-step process. A general synthetic route involves the condensation of a substituted nitrobenzene sulfonic acid with a phenylene diamine, followed by the reduction of the nitro group.[5]
Experimental Protocol: Synthesis via Condensation and Reduction
This protocol is based on established methods for the synthesis of related aminobenzenesulfonic acids.[5]
Step 1: Condensation of 6-chloro-3-nitro-benzene-sulfonic acid sodium salt with 1,4-phenylene diamine
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In a suitable reaction vessel, dissolve 1,4-phenylene diamine in a saturated aqueous solution of sodium chloride at 95 °C.
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To this solution, add the sodium salt of 6-chloro-3-nitro-benzene-sulfonic acid.
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Maintain the pH of the reaction mixture at 9 by the controlled addition of a 33% sodium hydroxide solution to neutralize the hydrochloric acid that is liberated during the condensation.
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Allow the reaction to proceed for approximately 6 hours.
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After the condensation is complete, adjust the pH to 1.5 at 70 °C using 30% hydrochloric acid to precipitate the intermediate product, 4-nitro-4'-amino-diphenylamine-2-sulfonic acid.
Step 2: Reduction of the Nitro Group
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The precipitated intermediate from Step 1 is then subjected to reduction.
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A common method is catalytic hydrogenation. The intermediate is suspended in a suitable solvent, and a catalyst (e.g., Raney nickel or palladium on carbon) is added.
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The reaction is carried out under a hydrogen atmosphere (e.g., 40 bar) at an elevated temperature (70-95 °C) for approximately 30 minutes to one hour.
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Upon completion of the reduction, the catalyst is filtered off.
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The pH of the filtrate is adjusted to approximately 5.5 with hydrochloric acid to precipitate the final product, 4,4'-diamino-diphenylamine-2-sulfonic acid.
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The precipitate is filtered and washed with water to yield the purified product.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. A reverse-phase column can be employed with a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive. For mass spectrometry (MS) compatible applications, formic acid can be used in place of phosphoric acid.
Biological Activity and Potential Applications
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- and its derivatives have been investigated for their potential biological activities.
Antimicrobial Properties
Some studies suggest that this class of compounds exhibits antibacterial activity. The proposed mechanism of action involves the disruption of the bacterial cell membrane. Cationic portions of the molecule can interact with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and ultimately cell death.[6][7]
Anticancer Potential
Derivatives of benzenesulfonic acid have shown potential as anticancer agents. The proposed mechanisms of action include the induction of apoptosis and the destabilization of microtubules, which are critical for cell division.[8] For some related sulfonamide compounds, the anticancer activity is attributed to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8] The induction of apoptosis may proceed through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8][9]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- have not been fully elucidated, the known activities of related sulfonamide compounds in cancer cells provide a hypothetical framework.
Hypothetical Apoptosis Induction Pathway
Based on the activity of related compounds, a potential pathway for apoptosis induction is outlined below. This pathway involves the modulation of key regulatory proteins in the apoptotic cascade.
Caption: Hypothetical apoptosis induction pathway for benzenesulfonic acid derivatives.
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-.
Caption: General experimental workflow for synthesis and analysis.
Disclaimer: The information provided in this guide is based on publicly available data and is intended for research and informational purposes only. Detailed experimental procedures and safety precautions should be developed and followed in a laboratory setting. The biological activities mentioned are potential areas of investigation and should not be considered established therapeutic effects.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid - Google Patents [patents.google.com]
- 6. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Co-Treatment with Sulforaphane and Nano-Metformin Molecules Accelerates Apoptosis in HER2+ Breast Cancer Cells by Inhibiting Key Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
